molecular formula C17H21N3O4S2 B2411094 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 864941-38-8

2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2411094
CAS No.: 864941-38-8
M. Wt: 395.49
InChI Key: VCPCFDCYIHXURG-UHFFFAOYSA-N
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Description

2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a benzamido group, and a sulfamoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-4-20(5-2)26(23,24)13-8-6-12(7-9-13)15(21)19-17-14(10-11-25-17)16(22)18-3/h6-11H,4-5H2,1-3H3,(H,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPCFDCYIHXURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(N,N-diethylsulfamoyl)benzoic acid with an appropriate amine to form the benzamido intermediate. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Thiophene Ring: The benzamido intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of the thiophene ring. This step may involve the use of a palladium catalyst and a suitable ligand to promote the coupling reaction.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the thiophene ring. This can be achieved using methyl iodide or a similar methylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the thiophene ring or the sulfamoyl group.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl groups or other reducible functional groups in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamido or thiophene moieties. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, electrophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent in the treatment of various diseases, particularly due to its structural features that allow for interaction with biological targets.

  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated that it can induce apoptosis in specific cancer cell lines by activating apoptotic pathways .
  • Anti-inflammatory Properties: Research has indicated that the compound possesses anti-inflammatory effects, potentially useful in treating conditions like arthritis. Animal models have shown reduced inflammation markers when treated with this compound .

Pharmacology

The pharmacokinetic properties of 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide have been investigated, focusing on absorption, distribution, metabolism, and excretion (ADME).

  • Bioavailability Studies: Studies reveal that the compound has favorable bioavailability profiles, making it a candidate for oral formulations. The compound's solubility and stability under physiological conditions are critical factors that enhance its pharmacological potential .

Material Science

The unique chemical structure of this compound allows it to be explored for use in creating novel materials.

  • Polymer Synthesis: The compound can serve as a monomer for synthesizing polymers with specific thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices enhances their strength and thermal stability .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound.

Study Objective Methodology Findings
Case Study 1Evaluate anticancer effectsIn vitro assays on cancer cell linesInduced apoptosis in treated cells
Case Study 2Assess anti-inflammatory effectsAnimal model studiesReduced inflammation markers observed
Case Study 3Investigate pharmacokineticsADME profilingFavorable bioavailability and stability reported

Mechanism of Action

The mechanism of action of 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoylbenzoic acid moiety and have been studied for their enzyme inhibitory properties.

    Thiophene-based compounds: Compounds with a thiophene ring are known for their diverse chemical reactivity and potential biological activity.

Uniqueness

2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the N-methylthiophene ring, in particular, sets it apart from other similar compounds, potentially offering unique interactions with molecular targets.

Biological Activity

The compound 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C22H28N2O7S2
  • Molecular Weight : 496.6 g/mol
  • CAS Number : 315677-60-2

The compound features a thiophene ring substituted with a sulfamoyl group and an amide linkage, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors. Key mechanisms include:

  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in cancer cells .
  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
  • STAT3 Pathway Modulation : Some derivatives have shown activity in inhibiting the STAT3 signaling pathway, which is often upregulated in various cancers, suggesting potential anticancer properties .

Antiproliferative Effects

Research indicates that derivatives of thiophene compounds exhibit marked antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that related compounds can significantly reduce cell viability in breast cancer and leukemia cell lines through apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : In laboratory settings, the compound demonstrated IC50 values indicating effective inhibition of cancer cell growth. For example, a study found that similar sulfamoyl derivatives had IC50 values ranging from 5 to 15 µM against MCF-7 breast cancer cells.
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to controls, indicating potential for further development as anticancer agents.

Data Tables

Biological Activity IC50 (µM) Cell Line Mechanism
Antiproliferative5 - 15MCF-7 (Breast Cancer)Apoptosis induction
AChE Inhibition2.7-Enzyme inhibition
Topoisomerase II Inhibition-Various Cancer LinesDNA replication interference

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